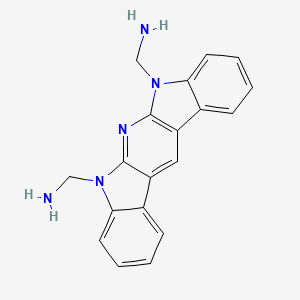
5,7-Bis(aminomethyl)diindolopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis(aminomethyl)diindolopyridine is a complex organic compound with the molecular formula C19H17N5 It is a derivative of diindolopyridine, characterized by the presence of two aminomethyl groups at the 5 and 7 positions of the diindolopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(aminomethyl)diindolopyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the diindolopyridine core, followed by the introduction of aminomethyl groups through nucleophilic substitution reactions. The reaction conditions usually involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of catalysts and automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Bis(aminomethyl)diindolopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diindolopyridine derivatives with carbonyl groups, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
5,7-Bis(aminomethyl)diindolopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5,7-Bis(aminomethyl)diindolopyridine involves its interaction with specific molecular targets. The aminomethyl groups allow the compound to form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their function. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diindolopyridine: The parent compound without aminomethyl groups.
5,7-Dimethyl-diindolopyridine: Similar structure with methyl groups instead of aminomethyl groups.
5,7-Dihydroxy-diindolopyridine: Contains hydroxyl groups at the 5 and 7 positions.
Uniqueness
5,7-Bis(aminomethyl)diindolopyridine is unique due to the presence of aminomethyl groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
154725-67-4 |
|---|---|
Fórmula molecular |
C19H17N5 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
[14-(aminomethyl)-10,12,14-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaen-10-yl]methanamine |
InChI |
InChI=1S/C19H17N5/c20-10-23-16-7-3-1-5-12(16)14-9-15-13-6-2-4-8-17(13)24(11-21)19(15)22-18(14)23/h1-9H,10-11,20-21H2 |
Clave InChI |
PLYVEOIKPYJIEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC4=C(N=C3N2CN)N(C5=CC=CC=C54)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


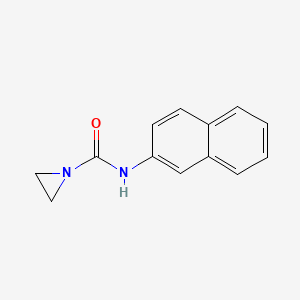
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
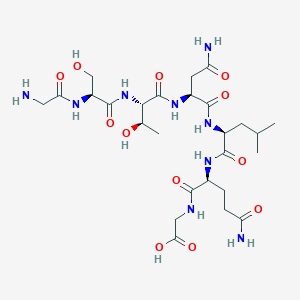

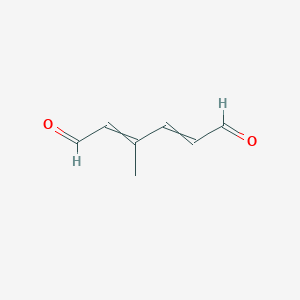

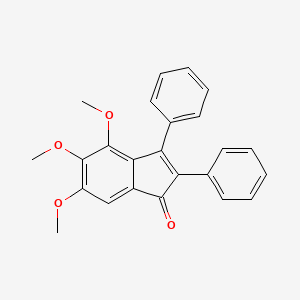
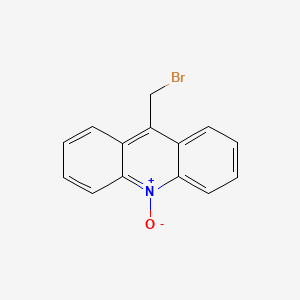
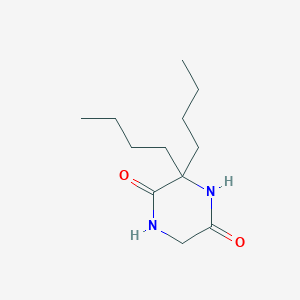
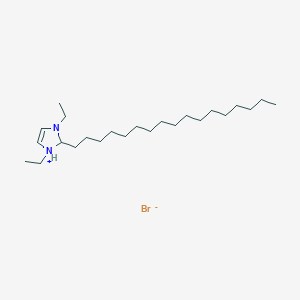
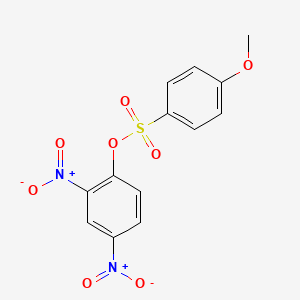
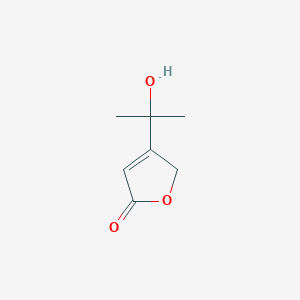
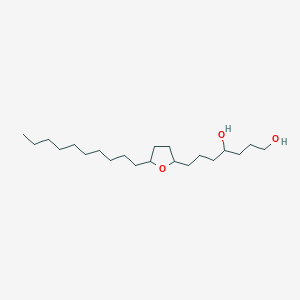
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
